6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with the molecular formula C14H14FNO3. This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and a cyclohexene carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with thiophene-2-carbonyl chloride to form an intermediate, which is then reacted with cyclohex-3-ene-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may participate in electron transfer processes, while the cyclohexene carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-Methoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological targets or unique chemical reactivity are required.
Properties
IUPAC Name |
6-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-7-3-4-8-15(14)21-17(24)13-9-10-27-18(13)22-16(23)11-5-1-2-6-12(11)19(25)26/h1-4,7-12H,5-6H2,(H,21,24)(H,22,23)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDBMBYSNAQGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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